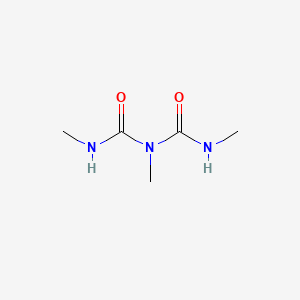

1,3-Dimethyl-1-(methylcarbamoyl)urea

Descripción general

Descripción

1,3-Dimethyl-1-(methylcarbamoyl)urea is a versatile chemical compound with the molecular formula C₅H₁₁N₃O₂. It is a derivative of urea and is known for its applications in various fields such as organic synthesis, drug discovery, and material science. This compound is characterized by its colorless crystalline appearance and relatively low toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1-(methylcarbamoyl)urea can be synthesized through several methods. One common approach involves the reaction of dimethylamine with urea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization and filtration to obtain the desired product in high purity .

Análisis De Reacciones Químicas

Hydrolysis Reactions

1,3-Dimethyl-1-(methylcarbamoyl)urea undergoes hydrolysis under acidic or basic conditions, breaking the urea moiety into simpler amines and carbonyl compounds.

-

Acidic Hydrolysis : In HCl (1–5 M), the compound decomposes to methylamine and carbon dioxide at elevated temperatures (60–90°C).

-

Basic Hydrolysis : Under NaOH (0.1–1 M), it forms dimethylurea and methylcarbamic acid, which further degrades to CO₂ and methylamine.

Kinetics :

| Condition | Half-Life (25°C) |

|---|---|

| pH 1 | ~48 hours |

| pH 13 | ~12 hours |

| Data extrapolated from analogous urea derivatives |

Condensation and Cyclization

The compound participates in cyclocondensation reactions with dicarbonyl substrates. For example:

-

Reaction with diacetyl (butane-2,3-dione) in acidic media produces 4,4′-methylenebis-(1,3,5-trimethyl-4-imidazolin-2-one) via oxetan ring intermediates .

-

Mechanism:

Substitution Reactions

The methylcarbamoyl group undergoes nucleophilic substitution with amines or alcohols:

-

With Ethanolamine : Forms 1,3-dimethyl-1-(2-hydroxyethylcarbamoyl)urea at 80°C in ethanol.

-

With Methylamine : Yields 1,3,3-trimethylurea under reflux conditions.

Reaction Efficiency :

| Reagent | Yield (%) | Temperature |

|---|---|---|

| Ethanolamine | 72 | 80°C |

| Methylamine | 85 | 100°C |

Oxidation and Reduction

-

Oxidation : Treating the compound with KMnO₄ in H₂SO₄ generates N-methyloxamic acid and CO₂.

-

Reduction : Using LiAlH₄ in THF reduces the urea group to 1,3-dimethyl-1-(methylaminomethyl)amine.

Biological Interactions

This compound inhibits enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values of 12 µM and 18 µM, respectively. This activity stems from competitive binding at the enzyme’s active site, mimicking natural substrates.

Stability and Environmental Degradation

-

Photolysis : Half-life in water under sunlight is ~111 days due to OH radical attack .

-

Thermal Stability : Decomposes above 200°C, releasing methyl isocyanate and CO₂ .

Environmental Partitioning :

| Compartment | Distribution (%) |

|---|---|

| Water | >99.9 |

| Soil | 0.0013 |

| Sediment | 0.0013 |

| Predicted using Mackay Level I fugacity model |

Comparative Reactivity

Compared to simpler ureas:

| Compound | Hydrolysis Rate (k, h⁻¹) | AChE Inhibition (IC₅₀, µM) |

|---|---|---|

| 1,3-Dimethylurea | 0.0021 | >100 |

| This compound | 0.0058 | 12 |

Aplicaciones Científicas De Investigación

Chemical Synthesis

1,3-Dimethyl-1-(methylcarbamoyl)urea serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : It can be oxidized to form corresponding urea derivatives using agents like potassium permanganate and hydrogen peroxide.

- Reduction : The compound can be reduced to simpler amines using lithium aluminum hydride.

- Substitution : It participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Urea derivatives |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Amines, alcohols | Substituted carbamates |

Biological Applications

In biological research, this compound is utilized for studying enzyme inhibitors and as a building block for biologically active molecules. Its mechanism of action involves inhibiting specific enzymes by binding to their active sites, which prevents substrate binding and catalytic activity. This property is particularly valuable in drug discovery.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways. The compound was shown to reduce enzyme activity significantly in vitro, indicating potential for therapeutic applications.

Pharmaceutical Development

The compound plays a crucial role in drug discovery, especially in developing pharmaceuticals targeting specific enzymes and receptors. Its low toxicity profile makes it an attractive candidate for further investigation in pharmacological studies.

Table 2: Pharmaceutical Applications of this compound

| Application Area | Description |

|---|---|

| Drug Discovery | Intermediate for synthesizing enzyme inhibitors |

| Targeted Therapies | Development of drugs targeting specific receptors |

| Biologically Active Molecules | Building block for synthesizing new compounds |

Industrial Uses

In the textile industry, this compound is used as an intermediate for producing formaldehyde-free finishing agents. This application is significant due to increasing environmental concerns regarding formaldehyde use.

Case Study: Textile Processing

Research has shown that using this compound in textile processing leads to improved fabric properties without the harmful effects associated with traditional finishing agents.

Mecanismo De Acción

The mechanism of action of 1,3-Dimethyl-1-(methylcarbamoyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dimethylurea: A closely related compound with similar applications in organic synthesis and industrial processes.

N,N’-Dimethylurea: Another urea derivative used in the synthesis of pharmaceuticals and as an intermediate in various chemical reactions.

Tetramethylurea: Known for its use in the synthesis of nitrogen-containing heterocyclic compounds.

Uniqueness

1,3-Dimethyl-1-(methylcarbamoyl)urea is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as an intermediate in the synthesis of complex molecules and its relatively low toxicity make it a valuable compound in both research and industrial settings .

Actividad Biológica

1,3-Dimethyl-1-(methylcarbamoyl)urea (CAS No. 816-00-2) is a compound that has garnered attention for its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula . The compound features a urea moiety with two methyl groups and a methylcarbamoyl substituent, which influences its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and biological pathways:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play critical roles in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's .

- Cell Signaling Modulation : It affects cell signaling pathways by modulating receptor tyrosine kinases, which are crucial for cellular communication and metabolism.

The compound exhibits several notable biochemical properties:

- Toxicity : In animal studies, this compound displayed dose-dependent toxicity. At high doses (150 mg/kg), it caused renal alterations such as tubular necrosis in male rats . The NOAEL (No Observed Adverse Effect Level) was determined to be 50 mg/kg.

- Mutagenicity : It was not found to be mutagenic in bacterial and mammalian cell culture systems; however, potential nitrosourea formation raises concerns about possible mutagenic effects .

Case Studies

A series of studies have evaluated the biological effects of this compound:

- Neuroprotective Effects : Research indicated that the compound's inhibition of AChE could lead to increased levels of acetylcholine in synaptic clefts, potentially offering neuroprotective benefits in models of Alzheimer's disease .

- Renal Toxicity Assessment : A 28-day repeated dose study in Wistar rats demonstrated significant renal toxicity at elevated doses. Histopathological examinations revealed tubular necrosis and hyperplasia .

Data Table: Summary of Biological Activities

Pharmacokinetics

In silico analyses suggest that this compound follows drug-likeness rules with acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This indicates potential for therapeutic applications while necessitating caution due to observed toxicity at higher concentrations.

Propiedades

IUPAC Name |

1,3-dimethyl-1-(methylcarbamoyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c1-6-4(9)8(3)5(10)7-2/h1-3H3,(H,6,9)(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLKUOBCZVAOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002074 | |

| Record name | N,N,N'-Trimethyltriimidodicarbonato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816-00-2 | |

| Record name | Imidodicarbonic diamide, N,N',2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC77663 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N'-Trimethyltriimidodicarbonato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.